
Trx-red
Overview
Description
Trx-red is a useful research compound. Its molecular formula is C29H32ClN3O12S2 and its molecular weight is 714.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trx-red suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trx-red including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cellular Monitoring and Redox Dynamics : Trx-red is utilized as a genetically encoded fluorescent biosensor, TrxRFP1, for selective monitoring of thioredoxin redox in mammalian cell lines. It also allows for simultaneous monitoring of thioredoxin and glutathione redox dynamics in live cells (Fan, Makar, Wang, & Ai, 2017).
Plant Research and Industrial Applications : In plants, the number of identified Trx targets has reached 400, significantly contributing to understanding redox biology. This knowledge is valuable in industrial research areas like food processing and medical investigation (Kawakami & Yano, 2012).
Role in Cellular Processes : The interaction between TRX and TBP-2/VDUP1 is seen as an important redox regulatory mechanism in cellular processes, including the differentiation of myeloid and macrophage lineages (Nishiyama et al., 1999).
Oncology and Cancer Therapy : Trx-1 overexpression enhances colorectal cancer cell invasion and metastasis, suggesting its potential as a novel target for treating metastatic colorectal cancer (Lin et al., 2017). Additionally, aggressive tumors greatly over-express both TRX and TR, indicating the involvement of the TRX system in oncogenesis and tumorogenesis (Lincoln, Emadi, Tonissen, & Clarke, 2003).
Role in Human Diseases : Trx influences cellular redox balance, cell growth, inhibition of apoptosis, and modulation of inflammation, potentially playing a role in various human diseases and conditions (Burke-Gaffney, Callister, & Nakamura, 2005).
Developmental Biology : In mice, the mitochondrial redox protein Trx-2 is necessary for normal embryo development and for actively respiring cells (Nonn, Williams, Erickson, & Powis, 2003).
Proteomics and Cellular Functions : Trx plays a fundamental role in regulating diverse processes of the living cell, influencing virtually every major cell process (Montrichard, Alkhalfioui, Yano, Vensel, Hurkman, & Buchanan, 2009).
Redox Regulation in Mitochondria : The study identified 101 Trx target candidate proteins involved in diverse mitochondrial processes, including alternative oxidase (Yoshida, Noguchi, Motohashi, & Hisabori, 2013).
properties
IUPAC Name |
[5-[2-(2-hydroxyethyldisulfanyl)ethoxycarbonylamino]benzo[a]phenoxazin-9-ylidene]-bis(3-methoxy-3-oxopropyl)azanium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S2.ClHO4/c1-37-26(34)9-11-32(12-10-27(35)38-2)19-7-8-22-24(17-19)40-25-18-23(20-5-3-4-6-21(20)28(25)30-22)31-29(36)39-14-16-42-41-15-13-33;2-1(3,4)5/h3-8,17-18,33H,9-16H2,1-2H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNWDHNXIAUEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)OCCSSCCO)OC2=C1)CCC(=O)OC.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O12S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trx-red | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



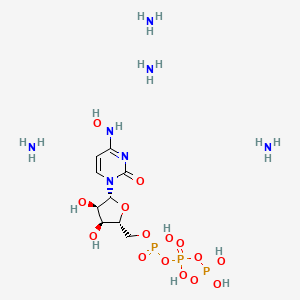
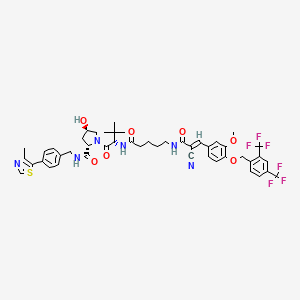

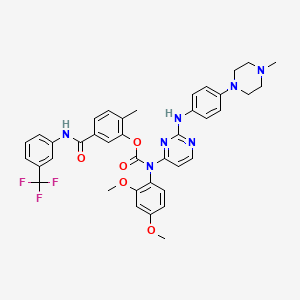
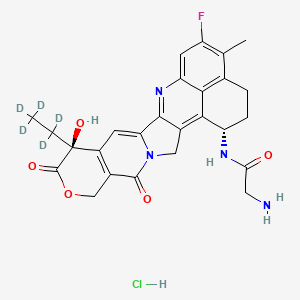
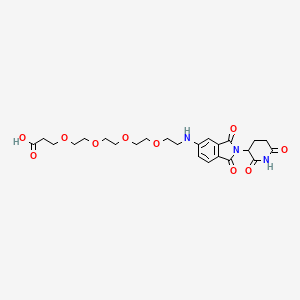
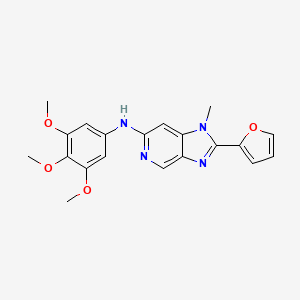
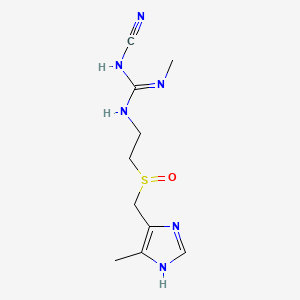
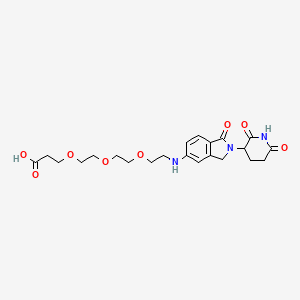

![LY 2880070 [Who-DD]](/img/structure/B8196068.png)
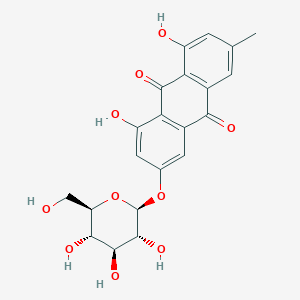
![2-Cyclopropyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196081.png)
